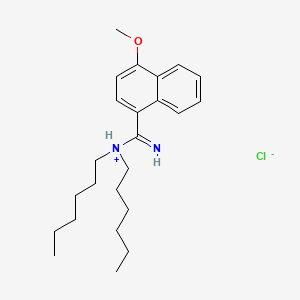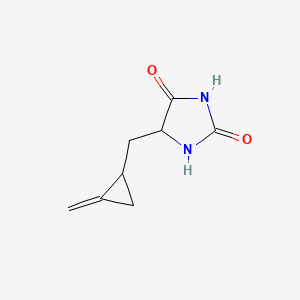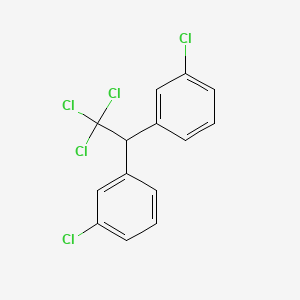
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is a complex organic compound with the molecular formula C64H56N8Zn. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and photophysical properties. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of zinc salts. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The presence of tert-butyl groups at the peripheral positions enhances the solubility and prevents aggregation of the naphthalocyanine molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to achieve high purity levels required for its applications in photonics and optoelectronics .
Chemical Reactions Analysis
Types of Reactions
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: It can be reduced using reducing agents like sodium borohydride, leading to changes in its electronic properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify its solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc naphthalocyanine dioxides, while reduction can yield zinc naphthalocyanine hydrides .
Scientific Research Applications
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Mechanism of Action
The mechanism of action of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. Upon light absorption, the compound transitions from the ground state to an excited singlet state (S1). It can then undergo intersystem crossing to a triplet state (T1), which can interact with molecular oxygen to produce reactive oxygen species. These reactive species are responsible for the compound’s photodynamic effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Copper (II) 2,3-naphthalocyanine
- Cobalt (II) 2,3-naphthalocyanine
- Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide)
- Nickel (II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
Uniqueness
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its high stability, solubility, and distinct photophysical properties. The presence of zinc in the central cavity and tert-butyl groups at the periphery enhances its electronic properties and prevents aggregation, making it more effective in applications like photodynamic therapy and organic electronics compared to its counterparts .
Properties
Molecular Formula |
C64H56N8Zn |
|---|---|
Molecular Weight |
1002.6 g/mol |
IUPAC Name |
zinc;8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Zn/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
InChI Key |
QSAQNAXTLSXDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)



![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)


![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)

![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)



